N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine
Description
Properties
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7-4-5-9(12)6-10(7)13(18(3,16)17)8(2)11(14)15/h4-6,8H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZWHMKNTJFJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(C(C)C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
The 5-chloro-2-methylaniline is reacted with methylsulfonyl chloride in dichloromethane at 0°C in the presence of a base like triethylamine. This facilitates the formation of N-(5-chloro-2-methylphenyl)methylsulfonamide by neutralizing HCl generated during the reaction.
Key Parameters
Purification
The crude product is washed with water and sodium hydroxide to remove unreacted reagents. Neutralization and solvent evaporation yield the sulfonamide intermediate.
Coupling with Alanine
The final step involves attaching the sulfonamide to the alanine backbone.
Protecting Group Strategy
To prevent undesired side reactions, alanine’s carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester). The amino group is then reacted with the sulfonamide intermediate under coupling conditions.
Amide Bond Formation
Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in dimethylformamide (DMF), the sulfonamide’s amine reacts with the activated carboxylic acid of protected alanine.
Example Protocol
-
Activation : Alanine methyl ester is treated with EDCI and HOBt (hydroxybenzotriazole) in DMF.
-
Coupling : N-(5-chloro-2-methylphenyl)methylsulfonamide is added, and the mixture is stirred at room temperature for 16 hours.
-
Deprotection : The ester is hydrolyzed using aqueous sodium hydroxide to yield the free carboxylic acid.
Optimization and Challenges
Yield and Purity
Side Reactions
-
Over-Sulfonylation : Excess methylsulfonyl chloride can lead to bis-sulfonamide formation.
-
**Ester Hydrolysis Premature deprotection during coupling necessitates inert conditions.
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the sulfonyl group.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The chloro group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine is a compound of increasing interest in scientific research due to its potential applications in medicinal chemistry and pharmaceuticals. This article explores its applications, synthesizing findings from diverse sources while adhering to a structured format.
Key Structural Features
- Chloro-Substituted Aromatic Ring : Enhances lipophilicity and potential receptor interactions.
- Methylsulfonyl Group : May contribute to biological activity and solubility.
Pharmaceutical Development
This compound has shown promise in pharmaceutical development, particularly for its anti-inflammatory and antiulcer properties. These effects are significant for treating conditions such as:
- Inflammatory bowel disease
- Gastric ulcers
Mechanism of Action Studies
Research indicates that this compound may interact with specific biological targets, potentially including:
- Enzymes involved in inflammatory pathways
- Receptors associated with pain perception
Preliminary studies suggest that further investigation into its binding affinities could reveal insights into its therapeutic mechanisms .
Comparative Studies with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals unique aspects that could be leveraged in drug design:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-2-methylphenyl-sulfonamide | Contains a sulfonamide group | Known for antibacterial activity |
| N-(4-chlorophenyl)-N-(methylsulfonyl)glycine | Similar sulfonamide structure | Exhibits different biological activity profiles |
| N-(2-chlorophenyl)-N-(methylsulfonyl)serine | Contains serine instead of alanine | Potential neuroprotective effects |
This table illustrates the diversity within sulfonamide derivatives while highlighting the specific therapeutic potential of this compound .
Notable Research Findings
- High-throughput screening has identified several non-substrate inhibitors of alanine racemase, which may inform the design of new drugs based on structural analogs .
- Studies indicate that compounds targeting alanine racemase can exhibit significant antimicrobial effects while maintaining low cytotoxicity to mammalian cells .
Mechanism of Action
The mechanism of action would depend on the specific application:
Biochemical Probes: May interact with specific enzymes or receptors.
Therapeutic Agents: Could inhibit or activate molecular pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-substituted alanine derivatives, which are commonly utilized in pesticides and herbicides. Below is a comparative analysis based on structural analogs and functional groups:
Table 1: Structural and Functional Comparison
Key Observations :
However, mesotrione’s sulfonyl group is part of a benzoyl moiety, enabling herbicidal activity via HPPD inhibition , whereas the target compound’s sulfonyl-alanine structure lacks documented mechanistic data.
Aryl Substitution Patterns: Halogenated aryl groups (e.g., 5-chloro-2-methylphenyl in the target compound) are common in agrochemicals for their stability and resistance to metabolic degradation. Comparatively, metalaxyl and benalaxyl use non-halogenated 2,6-dimethylphenyl groups, favoring fungicidal activity through membrane disruption .
Environmental and Safety Profiles :
- The target compound shares high environmental toxicity with mesotrione, but the latter’s photodegradability reduces persistence . Metalaxyl and benalaxyl exhibit lower acute toxicity to mammals but may bioaccumulate in soil .
Chirality and Bioactivity :
- Unlike metalaxyl-M (the enantiopure form of metalaxyl), the target compound’s stereochemical configuration is unspecified, which could impact its efficacy and selectivity .
Biological Activity
N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine is a compound that has garnered attention due to its potential biological activities, particularly in the context of oxidative stress modulation and anti-inflammatory responses. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a chloro-substituted aromatic ring and a methylsulfonyl group attached to an alanine backbone. This structure is significant as it influences the compound's interaction with biological targets, particularly in the context of cellular signaling pathways.
Research indicates that compounds similar to this compound can activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress and inflammation. The activation of NRF2 leads to the expression of various antioxidant enzymes, which are essential for maintaining cellular redox balance and protecting against damage caused by reactive oxygen species (ROS) .
Key Mechanisms:
- Electrophilic Modification : The compound may undergo electrophilic modification of cysteine residues in the KEAP1 protein, leading to the stabilization and activation of NRF2 .
- Antioxidant Response : By activating NRF2, the compound enhances the expression of genes encoding antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), which are pivotal in combating oxidative stress .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, they have been shown to reduce intracellular ROS levels and inhibit inflammatory processes by modulating NF-κB signaling pathways .
In Vivo Studies
Animal models have provided insights into the therapeutic potential of NRF2 activators. In studies involving murine models, activation of NRF2 has been linked to reduced inflammation and improved outcomes in diseases characterized by oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Case Studies
- Neuroprotection : A study involving a murine model of neurodegeneration found that NRF2 activation through compounds like this compound led to significant neuroprotective effects, reducing markers of oxidative damage and improving cognitive function .
- Cardiovascular Health : Another study highlighted the role of NRF2 in protecting cardiac tissue from ischemic damage. Activation of NRF2 was associated with decreased myocardial infarction size and improved cardiac function post-injury .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Antioxidant Therapy : Potential use in treating conditions associated with oxidative stress, including neurodegenerative diseases.
- Anti-inflammatory Agents : Could be developed as an anti-inflammatory agent for chronic inflammatory diseases.
- Cancer Therapy : Research suggests that NRF2 activators may play dual roles in cancer biology, potentially inhibiting tumor initiation while also aiding tumor cell survival under stress conditions .
Q & A
Q. What are the optimal synthetic routes for N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)alanine, and what reaction conditions maximize yield?
Methodological Answer: The synthesis typically involves:
- Step 1: Reacting 5-chloro-2-methylaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide intermediate.
- Step 2: Coupling the sulfonamide with a protected alanine derivative (e.g., methyl ester) via nucleophilic substitution or amidation.
- Step 3: Deprotection under acidic or basic conditions to yield the final compound.
Key Conditions:
- Use anhydrous solvents (e.g., dichloromethane) and inert atmosphere for sulfonylation to prevent hydrolysis .
- Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products .
- Monitor reaction progress via TLC or HPLC.
Example Data:
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, Et₃N | 85% | |
| Amidation | Boc-Ala-OH, EDC/HOBt | 78% |
Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm regiochemistry of the sulfonamide group and absence of unreacted intermediates. Key signals include the sulfonyl (δ 3.2–3.5 ppm for CH₃SO₂) and aromatic protons (δ 6.8–7.5 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions .
- IR Spectroscopy: Validate sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and carboxylic acid (C=O at 1700 cm⁻¹) .
- HPLC-MS: Assess purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns (ACN/water + 0.1% formic acid) .
Q. What in vitro assays are recommended for initial screening of biological activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or spectrophotometric methods .
- Include controls like acetazolamide for comparison.
- Antimicrobial Screening:
- Use MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with ciprofloxacin as a positive control .
- Cytotoxicity:
- MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX resolve ambiguities in molecular conformation?
Methodological Answer:
- Crystal Growth: Use vapor diffusion with solvents like ethanol/water (1:1) at 4°C .
- Data Collection: Collect high-resolution (<1.0 Å) data on a synchrotron or rotating anode source .
- Refinement (SHELXL):
- Example: The structure of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (analog) confirmed a twisted conformation between aryl and sulfonamide planes (dihedral angle: 78.5°) .
Q. What strategies address contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification:
- Re-characterize batches via DSC (melting point consistency) and elemental analysis (%C, %H, %N within ±0.4% of theoretical) .
- Assay Standardization:
- Use identical cell lines/passage numbers and ATP-normalized luminescence for cytotoxicity .
- Solubility Adjustments:
- Test activity in DMSO vs. saline to rule out solvent artifacts .
Q. How can SAR studies optimize the pharmacological profile?
Methodological Answer:
- Modify Substituents:
- Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance enzyme binding .
- Replace methylsulfonyl with carboxamide to reduce toxicity .
- Stereochemistry:
- Data-Driven Design:
- Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., HIV-1 RT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
